molecular formula C9H5F5N2 B1601116 2-(Pentafluoroethyl)-1H-benzimidazole CAS No. 383-08-4

2-(Pentafluoroethyl)-1H-benzimidazole

Cat. No. B1601116
CAS RN: 383-08-4
M. Wt: 236.14 g/mol
InChI Key: MRDUDGYTAUTZQP-UHFFFAOYSA-N
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Description

Benzimidazole is a heterocyclic aromatic organic compound. This bicyclic compound consists of the fusion of benzene and imidazole. The “2-(Pentafluoroethyl)” indicates that a pentafluoroethyl group is attached to the benzimidazole at the 2-position .


Synthesis Analysis

The synthesis of fluorinated compounds often involves complex reactions. For instance, the synthesis of pentafluoroethyl 2,2,2-trifluoroethyl ether involves strategies utilizing the reactivity of fluorinated phenyl groups and alkenyl ethers.


Molecular Structure Analysis

The molecular structure of fluorinated compounds is characterized by the presence of multiple fluorine atoms, which can significantly alter the electronic distribution within the molecule. This can lead to unique reactivity patterns.


Chemical Reactions Analysis

Fluorinated compounds can undergo a variety of chemical reactions, including pyrolysis and thermolysis, which can lead to the formation of different fluorinated products.


Physical And Chemical Properties Analysis

The physical and chemical properties of fluorinated compounds are often determined by the presence and arrangement of fluorine atoms. For example, the critical properties of binary mixtures of fluorinated ethers have been measured, showing the influence of fluorine on properties such as temperature, pressure, and density .

Scientific Research Applications

Corrosion Inhibition

Benzimidazole: derivatives, including 2-(Pentafluoroethyl)-1H-benzimidazole, have been identified as effective corrosion inhibitors . They are particularly useful in protecting metals and alloys in aggressive corrosive environments, such as acidic or basic media. The presence of the benzimidazole moiety contributes to the formation of a protective film on the metal surface, reducing the rate of corrosion.

Pharmacological Applications

The benzimidazole core is a significant structure in medicinal chemistry, with derivatives showing promise in various therapeutic areas . 2-(Pentafluoroethyl)-1H-benzimidazole could potentially be explored for its antimicrobial , anticancer , or antiviral properties, given the biological activity associated with benzimidazole compounds.

Environmental Impact and Remediation

Compounds with perfluoroalkyl groups, such as 2-(Pentafluoroethyl)-1H-benzimidazole, are under scrutiny for their environmental persistence and bioaccumulation . Research into these compounds often focuses on understanding their environmental impact and developing methods for their remediation from contaminated sites.

Analytical Chemistry

In analytical chemistry, PFAS compounds, which include fluorinated benzimidazoles, are challenging to analyze due to their diversity and persistence . 2-(Pentafluoroethyl)-1H-benzimidazole could be used as a standard or reference compound in developing new analytical methods for detecting similar structures.

Green Chemistry

The synthesis and application of benzimidazole derivatives are being re-evaluated under the principles of green chemistry . Research might focus on synthesizing 2-(Pentafluoroethyl)-1H-benzimidazole using environmentally benign methods and assessing its utility in sustainable processes.

properties

IUPAC Name

2-(1,1,2,2,2-pentafluoroethyl)-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F5N2/c10-8(11,9(12,13)14)7-15-5-3-1-2-4-6(5)16-7/h1-4H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRDUDGYTAUTZQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C(C(F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F5N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40508893
Record name 2-(Pentafluoroethyl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40508893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Pentafluoroethyl)-1H-benzimidazole

CAS RN

383-08-4
Record name 2-(1,1,2,2,2-Pentafluoroethyl)-1H-benzimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=383-08-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Pentafluoroethyl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40508893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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